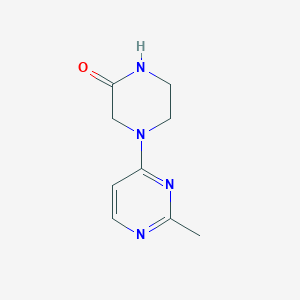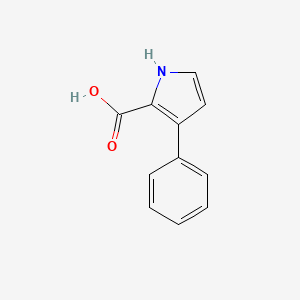
Ácido 3-fenil-1H-pirrol-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1H-pyrrole-2-carboxylic acid is a pyrrolecarboxylic acid that is 1H-pyrrole substituted by a carboxy group at position 3 . It has a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of pyrroles often involves the Paal-Knorr pyrrole condensation, which can be performed under mild reaction conditions . A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is also possible . In addition, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrrole-2-carboxylic acid can be represented by the InChI code: 1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H, (H,13,14) .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .Physical and Chemical Properties Analysis
3-Phenyl-1H-pyrrole-2-carboxylic acid is a powder with a melting point of 66-68 degrees Celsius . It has a molecular weight of 187.2 .Aplicaciones Científicas De Investigación
- Atorvastatina, un fármaco ampliamente prescrito para reducir el colesterol, contiene una subestructura de ácido pirrol-3-carboxílico . Los investigadores exploran derivados similares por su potencial como nuevos fármacos.
- El motivo pirrol carboxamida aparece en otros fármacos de gran éxito, como lisinopril (un inhibidor de la enzima convertidora de angiotensina) y valsartán (un bloqueador del receptor de angiotensina II) .
- Los investigadores han sintetizado 2-metil-4-oxo-4,5-dihidro-1H-pirrol-3-carboxílico fenilamida mediante la ciclización de una enaminoamida derivada de la glicina .
- 5-fenil-1H-pirrol-2-carbonil azida ha sido estudiada utilizando difracción de rayos X y química cuántica .
Desarrollo de fármacos y química medicinal
Materiales poliméricos y sensores
Síntesis orgánica y reacciones de ciclización
Química supramolecular y estructuras cristalinas
Propiedades antimicrobianas y antivirales
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Mode of Action
Related compounds have been shown to interact with their targets, resulting in various biological activities
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Phenyl-1H-pyrrole-2-carboxylic acid could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of related compounds, such as pyrrolidine, have been compared with the parent aromatic pyrrole and cyclopentane , which could provide some insights into the potential pharmacokinetics of 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Result of Action
Related compounds have been shown to exhibit various biological activities , suggesting that 3-Phenyl-1H-pyrrole-2-carboxylic acid could potentially have similar effects.
Action Environment
The spatial orientation of substituents in related compounds, such as pyrrolidine, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQOHQTACWXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
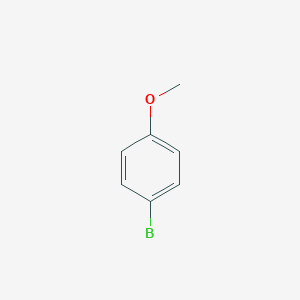
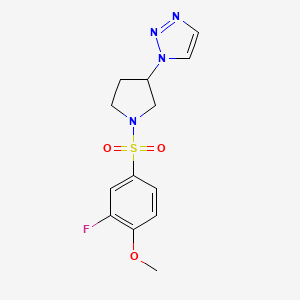

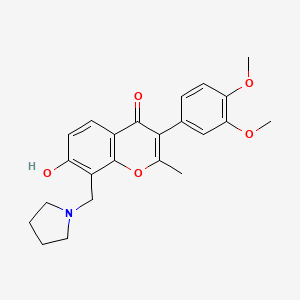
![N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2595599.png)
![2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2595603.png)
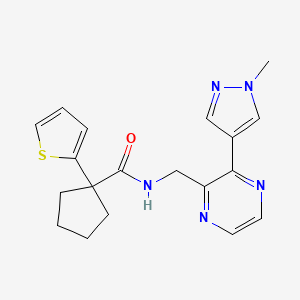
![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)
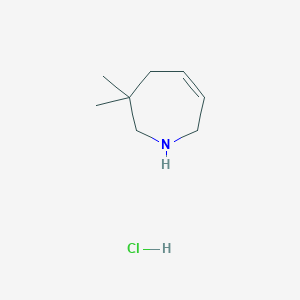
![1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2595610.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2595611.png)
![N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2595612.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B2595614.png)
